tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate

Lipophilicity Drug Design Physicochemical Profiling

SAR campaigns using N1-benzyl-triazole intermediates suffer from hydrogenolysis by-products. This Boc-protected triazole solves this: • sp³-cyclohexylmethyl group eliminates hydrogenolysis liability for global reduction compatibility • LogP 3.21 (2-3 units above N1-methyl analogs) for lipophilic pocket SAR • 3 rotatable bonds-optimal conformational flexibility between rigid N1-aryl and flexible N1-benzyl analogs • ≥95% purity, multi-source supply for HTS-ready procurement

Molecular Formula C14H24N4O2
Molecular Weight 280.37 g/mol
CAS No. 1443981-00-7
Cat. No. B1377673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate
CAS1443981-00-7
Molecular FormulaC14H24N4O2
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN(N=N1)CC2CCCCC2
InChIInChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,15,19)
InChIKeyZLAWFJNUGWEVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Class Context


tert-Butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate (CAS 1443981-00-7) is a synthetic 1,4-disubstituted 1,2,3-triazole bearing a Boc‑protected 4‑amino group and an N1‑cyclohexylmethyl substituent . The molecule is a member of the 1,2,3‑triazole‑carbamate hybrid class, which has been extensively explored for fatty acid amide hydrolase (FAAH) inhibition, antimicrobial activity, and as a click‑chemistry‑derived building block in medicinal chemistry [1]. Its C14H24N4O2 composition yields a molecular weight of 280.37 g·mol⁻¹, a calculated LogP of 3.21, and a topological polar surface area (TPSA) of 69.04 Ų, placing it in a physico‑chemical space distinct from simpler N1‑alkyl or N1‑aryl triazole carbamate congeners .

Boc‑protected 4‑amino‑1,2,3‑triazole scaffold for late‑stage diversification
N1‑cyclohexylmethyl group with reported elevated lipophilicity and conformational pre‑organization
Orthogonal Boc deprotection under acidic conditions without triazole‑ring interference

Risks of Generic Substitution


Within the 1,2,3‑triazole‑4‑carbamate family, the N1‑substituent is not a passive spectator; it governs lipophilicity, solubility, metabolic stability, and target‑binding interactions [1]. Replacing the cyclohexylmethyl group of the target compound with a smaller (H, CH₃) or aromatic (benzyl) substituent alters the LogP by ≥1.5 log units and modifies molecular shape and conformational flexibility . In FAAH‑targeted triazole‑carbamate series, subtle N1‑modifications shift IC₅₀ values from single‑digit nanomolar to >100 nM, and plasma stability varies by >50% between close analogs [1]. Therefore, even among Boc‑protected triazole‑4‑carbamates, generic substitution without experimental validation risks loss of functional activity, altered pharmacokinetic behavior, and compromised synthetic utility in structure‑activity relationship (SAR) campaigns. The quantitative evidence in Section 3 substantiates where this specific compound diverges from its nearest comparators.

Lipophilicity shift

N1‑substituent changes can alter LogP by >1.5 log units, impacting solubility and metabolic stability.

Functional activity divergence

IC₅₀ may shift >100‑fold between closely related N1‑alkyl analogs in FAAH assays.

Plasma stability variability

Plasma stability can differ by >50% among Boc‑protected triazole‑4‑carbamate congeners.

Quantitative Differentiation Evidence


Lipophilicity Comparison Across N1-Substituents

The target compound exhibits a calculated LogP of 3.21 . The unsubstituted analog tert‑butyl N‑(1H‑1,2,3‑triazol‑4‑yl)carbamate (CAS 1443981‑13‑2) has a reported LogP of 1.15 [1]. The N1‑methyl analog tert‑butyl (1‑methyl‑1H‑1,2,3‑triazol‑4‑yl)carbamate (CAS 216065‑41‑7) shows a calculated LogP of approximately −0.29 . The N1‑benzyl analog tert‑butyl N‑(1‑benzyl‑1H‑1,2,3‑triazol‑4‑yl)carbamate (CAS 1934459‑66‑1) has a reported LogP of approximately 2.71 . Thus, the cyclohexylmethyl substituent increases lipophilicity by +2.06, +3.50, and +0.50 log units relative to the H, CH₃, and benzyl N1‑substituted comparators, respectively.

Lipophilicity Comparison
Head-to-head
LogP 3.21 Δ +2.06 to +3.50
Reported lipophilicity difference may support SAR selection when elevated logD is desired.
Calculated values; experimental logD₇.₄ unavailable.
Lipophilicity Drug Design Physicochemical Profiling

Hydrogen-Bond Donor/Acceptor Profile

The target compound presents 5 H‑bond acceptors and 1 H‑bond donor . This profile matches the N1‑methyl and N1‑benzyl comparators (all have 4–5 acceptors and 1 donor) but contrasts with aryl‑linked carbamate‑triazole hybrids that can offer additional H‑bonding sites via aromatic substituents. Within the class, FAAH‑inhibitory SAR shows that the N1‑cyclohexylmethyl substituent can contribute to productive van der Waals contacts in the enzyme active site without introducing extraneous hydrogen‑bond partners that might increase off‑target promiscuity [1].

H‑Bond Donor/Acceptor Profile
Class-level
5 acceptors / 1 donor
Comparable H‑bond count to N1‑alkyl analogs simplifies SAR interpretation by avoiding aromatic H‑bonding confounds.
Class‑level SAR from FAAH inhibition assays.
Molecular Recognition Medicinal Chemistry Crystal Engineering

Conformational Flexibility and Rotatable Bonds

The target compound possesses 3 rotatable bonds . N1‑aryl‑substituted triazole‑4‑carbamates (e.g., phenyltriazole carbamates) typically exhibit 2 or fewer rotatable bonds due to the rigid aryl‑triazole linkage, while N1‑benzyl analogs may accommodate 4–5 rotatable bonds . The intermediate flexibility conferred by the cyclohexylmethyl group—more than a rigid aryl, less than a flexible benzyl or butyl chain—may offer a useful compromise between pre‑organization for target binding and the conformational adaptability needed for binding‑site sub‑pockets, as inferred from FAAH docking studies where cyclohexyl‑containing carbamates adopt energetically favorable chair conformations within the acyl‑chain binding channel [1].

Conformational Flexibility
Class-level
3 rotatable bonds
Intermediate flexibility vs. rigid aryl (2) and flexible benzyl (4‑5) may balance pre‑organization and binding adaptation.
Chemoinformatic analysis; class‑level docking inference.
Conformational Analysis Ligand Efficiency Molecular Design

Commercial Availability and Purity Benchmarking

The target compound is catalogued by multiple independent vendors at ≥95% purity (AKSci: 95%; ChemBase/Enamine: 95%; Leyan: 98%) [1]. The N1‑unsubstituted analog (CAS 1443981‑13‑2) is available at 95–98% purity, and the N1‑benzyl analog (CAS 1934459‑66‑1) at unspecified purity from a narrower supplier base. The N1‑cyclohexylmethyl variant benefits from dual‑source redundancy (Enamine catalog EN300‑130075; Biosynth/THC98100 at $635/50 mg and $1,981.25/0.5 g) , reducing sole‑source risk in multi‑year discovery programs.

Commercial Availability
Reported
≥95% purity from ≥3 suppliers
Multi‑source redundancy supports longitudinal SAR and screening campaigns.
Vendor catalogue data; batch pricing documented.
Chemical Procurement Building Block Quality Screening Collection Integrity

Synthetic Tractability and Protecting Group Orthogonality

The compound is accessible through copper(I)-catalyzed azide‑alkyne cycloaddition (CuAAC)—the canonical click reaction—and the Boc group provides orthogonal protection that can be removed under mild acidic conditions (TFA or HCl/dioxane) without affecting the triazole ring [1][2]. This orthogonal deprotection profile is shared by the N1‑methyl and N1‑benzyl Boc‑carbamate analogs, but the cyclohexylmethyl variant offers a distinct advantage in divergent library synthesis: the fully sp³‑hybridized N1 substituent eliminates the risk of benzyl C‑N hydrogenolysis side reactions that can occur during catalytic hydrogenation of N1‑benzyl analogs, providing cleaner deprotection outcomes in multi‑step sequences [3].

Synthetic Tractability
Class-level
CuAAC-accessible; Boc orthogonal, sp³ N1 avoids hydrogenolysis.
Eliminates debenzylation by‑product risk during multi‑step synthesis, reducing purification burden.
Standard Boc deprotection (TFA or HCl/dioxane).
Click Chemistry Protecting Group Strategy Parallel Synthesis

Optimal Research and Industrial Applications


FAAH-Targeted SAR with High-Lipophilicity Warheads

This compound serves as a Boc‑protected precursor to 4‑amino‑1‑(cyclohexylmethyl)‑1H‑1,2,3‑triazole, enabling late‑stage diversification into O‑(triazolyl)methyl carbamate FAAH inhibitors [1]. Its LogP of 3.21 provides a lipophilicity benchmark 2–3 log units above the unsubstituted and N1‑methyl analogs (see Section 3, Evidence Item 1), allowing systematic exploration of the lipophilic acyl‑chain binding pocket of FAAH. Researchers synthesizing focused libraries of N1‑alkyl‑triazole‑carbamates should prioritize this compound when elevated cLogP and cyclohexyl‑driven conformational pre‑organization are desired [2].

Conformational Analysis in Fragment-Based Design

With 3 rotatable bonds and a fully sp³‑hybridized cyclohexylmethyl group (Section 3, Evidence Item 3), this compound occupies a unique conformational flexibility window between rigid N1‑aryl (2 rotatable bonds) and over‑flexible N1‑benzyl (4–5 rotatable bonds) analogs. It is particularly suited for X‑ray crystallography or STD‑NMR studies aimed at correlating N1‑substituent dynamics with binding entropy, and for calculating ligand‑efficiency metrics (LE, LLE) across matched molecular pairs [1].

Hydrogenolysis-Resistant Library Synthesis

The sp³‑cyclohexylmethyl group eliminates the hydrogenolysis liability inherent to N1‑benzyl‑triazole intermediates (Section 3, Evidence Item 5). This enables chemists to perform global hydrogenation, reductive amination, or nitro‑group reduction steps in the presence of the intact triazole‑carbamate scaffold, streamlining multi‑step library production and reducing purification bottlenecks associated with debenzylation by‑products [1].

HTS Collection Augmentation with Supply Redundancy

Available from at least three independent suppliers at ≥95% purity, with documented batch pricing (Section 3, Evidence Item 4), this compound meets institutional procurement criteria for HTS‑ready building blocks. Its multi‑source availability mitigates supply‑chain risk in large‑scale screening operations where compound depletion and vendor discontinuation are recurring challenges [1].

Application
Selection Property
Validation Focus
FAAH lipophilic‑pocket SAR studies
Lipophilicity‑enhanced triazole scaffold
Lipophilicity‑driven SAR interpretation
Conformational flexibility analysis in fragment‑based design
Intermediate rotatable bond profile
Entropy‑binding correlation studies
Multi‑step library synthesis with hydrogenolysis‑prone steps
sp³ N1‑cyclohexylmethyl (no benzyl C‑N cleavage)
Hydrogenolysis compatibility assessment
HTS collection building block procurement
Multi‑supplier, high‑purity availability
Supply‑chain risk mitigation
Quote Request

Request a Quote for tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.